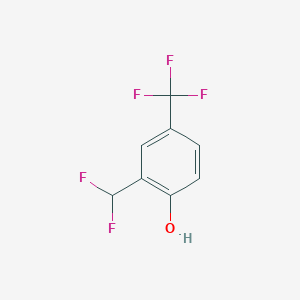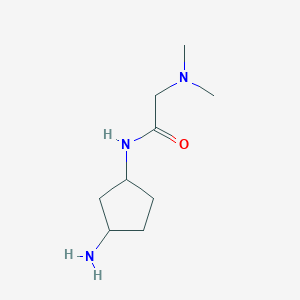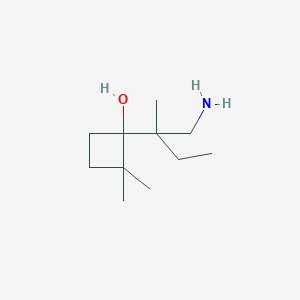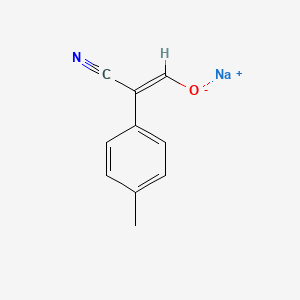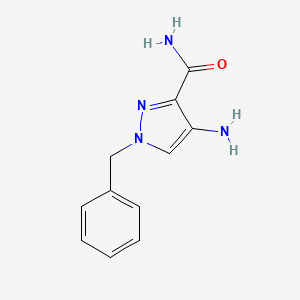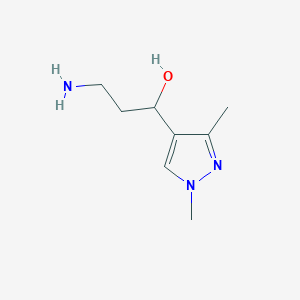
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aminopropanol derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the primary alcohol group can yield aldehydes or carboxylic acids, while reduction can produce secondary amines or alcohols .
Applications De Recherche Scientifique
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-aminopropan-1-ol: A simpler compound with similar functional groups but lacking the pyrazole ring.
Indole derivatives: Compounds with a similar heterocyclic structure but different functional groups and biological activities.
Uniqueness
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its combination of a pyrazole ring with both primary amine and alcohol functional groups. This structure provides a versatile platform for chemical modifications and interactions with biological targets, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-amino-1-(1,3-dimethylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-7(5-11(2)10-6)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3 |
Clé InChI |
QMTRQNYARBWJJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C(CCN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


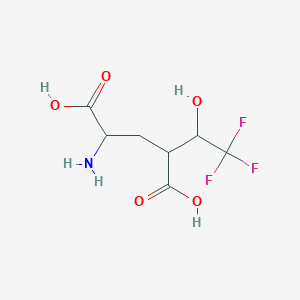
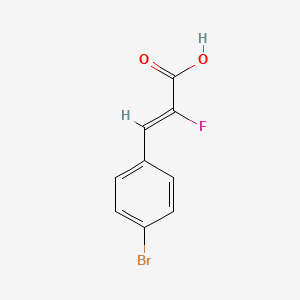
![Methyl 2-chloro-6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186896.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methoxyethan-1-one](/img/structure/B13186900.png)
![(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13186901.png)
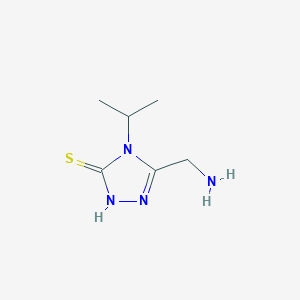
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
